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Compound of Interest

Compound Name:
4-Oxo-1-(4-

pyridinyl)cyclohexanecarbonitrile

CAS No.: 1240620-56-7

Cat. No.: B580969

Get Quote

Executive Summary & Compound Profile
4-oxo-1-(4-pyridinyl)cyclohexanecarbonitrile is a functionalized cyclohexane scaffold

extensively used in medicinal chemistry. It serves as a primary building block for

Phosphodiesterase 4 (PDE4) inhibitors (e.g., analogs of Cilomilast) and various kinase

inhibitors. Its structure features a central cyclohexane ring constrained by a ketone at the 4-

position and a quaternary center at the 1-position bearing both a nitrile and a 4-pyridyl group.
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Property Specification

IUPAC Name 4-oxo-1-(pyridin-4-yl)cyclohexane-1-carbonitrile

CAS Number 1240620-56-7

Molecular Formula C₁₂H₁₂N₂O

Molecular Weight 200.24 g/mol

Key Functional Groups
Ketone (C=O), Nitrile (C≡N), Pyridine

(Heterocycle)

Appearance White to off-white crystalline solid

Solubility
Soluble in DMSO, MeOH, CHCl₃; limited

solubility in water

Synthesis & Structural Logic
Understanding the synthesis is prerequisite to interpreting the spectroscopic data, particularly

for identifying common impurities (e.g., unreacted starting materials or decarboxylation

byproducts).

Synthesis Workflow
The compound is typically synthesized via a Weiss-Cook-type condensation or a stepwise

alkylation-cyclization sequence starting from 4-pyridylacetonitrile.
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Figure 1: Synthetic pathway involving double Michael addition followed by cyclization and

decarboxylation.

Spectroscopic Characterization
The following data represents the standard reference profile for the pure compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The molecule possesses a plane of symmetry passing through C1 and C4. Consequently, the

protons on the cyclohexane ring appear as simplified multiplets due to averaging, though the

rigidity of the quaternary center can induce distinct axial/equatorial splitting.

¹H NMR (400 MHz, CDCl₃)
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment
Structural
Context

8.65
Doublet (d, J =

6.0 Hz)
2H

Pyridine H-2', H-

6'

Deshielded α-

protons of

pyridine ring.

7.42
Doublet (d, J =

6.0 Hz)
2H

Pyridine H-3', H-

5'

β-protons of

pyridine ring.

2.90 – 2.75 Multiplet (m) 2H
Cyclohexane H-

2, H-6 (eq)

Protons α to

ketone

(equatorial).

2.65 – 2.50 Multiplet (m) 2H
Cyclohexane H-

2, H-6 (ax)

Protons α to

ketone (axial).

2.45 – 2.30 Multiplet (m) 4H
Cyclohexane H-

3, H-5

Protons β to

ketone / adjacent

to quaternary C1.

Note: In DMSO-d₆, pyridine peaks may shift slightly downfield (~8.70 ppm and ~7.55 ppm) due

to solvent interaction.

¹³C NMR (100 MHz, CDCl₃)
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Chemical Shift (δ, ppm) Carbon Type Assignment

206.5 C=O C4 (Ketone Carbonyl)

150.8 CH (Ar) C2', C6' (Pyridine α-carbons)

148.2 C (Quat) C4' (Pyridine ipso-carbon)

121.5 C≡N CN (Nitrile Carbon)

120.9 CH (Ar) C3', C5' (Pyridine β-carbons)

42.5 C (Quat)
C1 (Quaternary Cyclohexane

Carbon)

38.8 CH₂ C3, C5 (β to ketone)

36.2 CH₂ C2, C6 (α to ketone)

Infrared (IR) Spectroscopy
The IR spectrum is diagnostic for the three distinct functional groups.

Wavenumber
(cm⁻¹)

Intensity Functional Group Vibration Mode

2235 – 2245 Medium/Weak Nitrile (-C≡N)
Stretching (Diagnostic

for C1 substitution)

1715 – 1725 Strong Ketone (C=O)

Stretching (Typical for

6-membered cyclic

ketones)

1595, 1410 Medium Pyridine Ring
C=C / C=N Skeletal

vibrations

2950 – 2850 Medium Alkyl C-H
C-H Stretching

(Cyclohexane ring)

Mass Spectrometry (MS)
Ionization Mode: ESI (+) or APCI (+)
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Molecular Ion: [M+H]⁺ = 201.1 m/z

Key Fragments:

173 m/z: Loss of CO (28 Da) from the cyclohexanone ring.

146 m/z: Loss of HCN + CO (Ring contraction/fragmentation).

Experimental Protocols & Quality Control
Sample Preparation for NMR
To avoid solvent peak overlap with the critical cyclohexane multiplets (2.3–2.9 ppm), CDCl₃ is

the preferred solvent over DMSO-d₆, unless solubility is an issue.

Mass: Weigh 5–10 mg of the solid.

Solvent: Dissolve in 0.6 mL of CDCl₃ (containing 0.03% TMS).

Filtration: If the solution is cloudy (presence of inorganic salts from synthesis), filter through a

cotton plug into the NMR tube.

Impurity Profiling
Common impurities arise from incomplete steps in the synthesis workflow (Figure 1).
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Impurity Detection Method Characteristic Signal

4-Pyridylacetonitrile (Starting

Material)
¹H NMR Singlet at ~3.8 ppm (CH₂-CN).

Methyl Acrylate Oligomers ¹H NMR

Broad multiplets in the 1.5–2.5

ppm region; lack of aromatic

signals.

β-Keto Ester Intermediate ¹H NMR / MS

Presence of methyl ester

singlet (~3.7 ppm); Mass

M+58.

Water ¹H NMR
Broad singlet at 1.56 ppm

(CDCl₃) or 3.33 ppm (DMSO).

Logical Relationships & Signaling
The following diagram illustrates the structural connectivity and the resulting spectroscopic

logic.

4-Oxo-1-(4-pyridinyl)
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Figure 2: Correlation between structural features and observed spectroscopic signals.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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Contact our Ph.D. Support Team for a compatibility check
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